Sulfadoxine

Catalog No.
S544113
CAS No.
2447-57-6
M.F
C12H14N4O4S
M. Wt
310.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfadoxine

CAS Number

2447-57-6

Product Name

Sulfadoxine

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Molecular Formula

C12H14N4O4S

Molecular Weight

310.33 g/mol

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

PJSFRIWCGOHTNF-UHFFFAOYSA-N

SMILES

Array

solubility

2.96e-01 g/L

Synonyms

Fanasil, Ro 4 4393, Ro 4-4393, Ro 44393, Sulfadoxine, Sulformethoxine, Sulformetoxine, Sulforthomidine, Sulphormetoxin, Sulphorthodimethoxine

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

The exact mass of the compound Sulfadoxin is 310.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfadoxine (CAS: 2447-57-6) is an ultra-long-acting sulfonamide that functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of protozoans and bacteria [1]. In industrial and pharmaceutical procurement, sulfadoxine is primarily valued for its exceptional pharmacokinetic stability and high plasma protein binding, which enable sustained systemic concentrations that short-acting sulfonamides cannot achieve [1]. It is most frequently procured as an active pharmaceutical ingredient (API) for synergistic co-formulation with dihydrofolate reductase (DHFR) inhibitors, where its extended elimination profile perfectly matches the prolonged half-life of partner compounds to prevent sub-therapeutic windows.

Substituting sulfadoxine with more common, lower-cost sulfonamides like sulfamethoxazole or sulfadiazine fundamentally compromises long-acting formulations [1]. While generic in-class substitutes share the same DHPS-inhibiting mechanism, their rapid elimination half-lives (typically under 12 hours) require frequent redosing to maintain therapeutic efficacy [1]. In co-formulations designed for single-dose administration, pairing a short-acting sulfonamide with a long-acting DHFR inhibitor results in mismatched pharmacokinetic clearance, exposing the target organism to monotherapy and rapidly driving drug resistance. Consequently, sulfadoxine cannot be interchanged with other sulfonamides when continuous, multi-day target saturation is the primary design constraint.

Pharmacokinetic Half-Life and Formulation Compatibility

The defining commercial differentiator for sulfadoxine is its ultra-long elimination profile. Clinical pharmacokinetic data demonstrates that sulfadoxine has a half-life ranging from 100 to 230 hours, compared to just 9 to 11 hours for sulfamethoxazole [1]. This extended retention is driven by substantial tubular reabsorption and approximately 90% plasma protein binding [2]. For formulators, this means sulfadoxine can maintain therapeutic plasma concentrations (steady-state levels of ~98 mg/L after repeated dosing) for days or weeks from a single administration, completely eliminating the multi-dose requirements of standard sulfonamides [2].

Evidence DimensionElimination half-life
Target Compound DataSulfadoxine: 100-230 hours
Comparator Or BaselineSulfamethoxazole: 9-11 hours
Quantified Difference10 to 20-fold longer elimination half-life
ConditionsIn vivo human pharmacokinetic profiling

Formulators must select sulfadoxine over standard sulfonamides when developing single-dose, long-acting therapeutics to ensure sustained API levels without requiring user redosing.

Synergistic Potency in Co-Formulation (In Vitro IC50)

When evaluating active ingredients for antimalarial combinations, the specific pairing of sulfadoxine with pyrimethamine drastically outperforms standard antibacterial combinations like sulfamethoxazole with trimethoprim[1]. Against the Plasmodium falciparum F32 isolate, the sulfadoxine/pyrimethamine combination achieves an IC50 of < 10^-8 to 1.3 x 10^-10 M[1]. In contrast, the sulfamethoxazole/trimethoprim combination requires concentrations of 2.6 x 10^-7 to 1.3 x 10^-8 M to achieve the same inhibition [1]. This massive difference in synergistic potency validates sulfadoxine as the required precursor for specialized antimalarial applications, despite sulfamethoxazole occasionally showing lower IC50 values when tested as a standalone monotherapy.

Evidence DimensionIn vitro IC50 against P. falciparum (F32 isolate)
Target Compound DataSulfadoxine/Pyrimethamine: < 10^-8 to 1.3 x 10^-10 M
Comparator Or BaselineSulfamethoxazole/Trimethoprim: 2.6 x 10^-7 to 1.3 x 10^-8 M
Quantified Difference20- to 100-fold greater synergistic potency for the sulfadoxine combination
Conditions48-hour microtest using RPMI-1640 in P. falciparum F32 isolate

Procurement teams must specify sulfadoxine for antimalarial combination therapies because standard antibacterial sulfonamide mixtures fail to achieve the required parasitic clearance at safe dosages.

DHPS Target Binding Affinity (Ki) and Resistance Benchmarking

Sulfadoxine provides an exceptionally wide dynamic range for measuring dihydropteroate synthase (DHPS) resistance, making it an ideal benchmark compound for in vitro assays [1]. Purified recombinant P. falciparum PPPK-DHPS assays reveal that the Ki for sulfadoxine is 0.14 μM in wild-type isolates, but scales up to 112 μM in highly resistant mutant enzymes[1]. Comparators like sulfathiazole and dapsone are generally more potent inhibitors overall but exhibit a much narrower ~5-fold variation in Ki across the same mutant enzymes [1]. Because sulfadoxine's binding affinity drops by nearly three orders of magnitude in the presence of specific point mutations, it offers a highly sensitive, quantifiable metric for mapping the severity of target-site resistance.

Evidence DimensionEnzyme inhibition constant (Ki) across DHPS alleles
Target Compound DataSulfadoxine: 0.14 μM (wild-type) to 112 μM (resistant mutant)
Comparator Or BaselineSulfathiazole / Dapsone: ~5-fold variation across mutants
Quantified Difference~800-fold dynamic range for sulfadoxine vs. ~5-fold for comparators
ConditionsPurified recombinant P. falciparum PPPK-DHPS enzyme assays

Laboratories developing diagnostic or screening assays for DHPS mutations should utilize sulfadoxine as the primary reference standard due to its superior resolution in quantifying resistance levels.

Single-Dose Antimalarial Co-Formulations

Directly following from its 100-230 hour half-life, sulfadoxine is the mandatory sulfonamide choice for formulating single-dose antimalarial treatments[1]. By matching the pharmacokinetic decay curve of pyrimethamine, it ensures that both drugs remain at therapeutic concentrations simultaneously, preventing the rapid onset of resistance that occurs when short-acting sulfonamides are mistakenly substituted.

DHPS Mutant Screening and Calibration Assays

Because sulfadoxine exhibits a massive ~800-fold shift in binding affinity (Ki) between wild-type and mutated DHPS enzymes, it is the optimal biochemical probe for characterizing resistance profiles[2]. Research facilities and diagnostic developers procure sulfadoxine to calibrate in vitro assays, as it provides a much clearer quantitative signal for specific point mutations than more uniformly potent sulfones.

Long-Acting Veterinary Antimicrobial Formulations

In veterinary pharmaceutical manufacturing, the extended retention profile of sulfadoxine makes it a highly effective API for long-acting injectable or oral suspensions[1]. When paired with trimethoprim, sulfadoxine allows for significantly reduced dosing frequencies in livestock, which is a critical operational advantage over sulfamethoxazole-based formulations that require daily administration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

310.07357611 Da

Monoisotopic Mass

310.07357611 Da

Heavy Atom Count

21

LogP

0.7
0.7 (LogP)
0.70

Appearance

Solid powder

Melting Point

190-194 °C
190 - 194 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

88463U4SM5

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (60%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (10.91%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (39.09%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (10.91%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (49.09%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sulfadoxine is used in combination with pyrimethamine for the treatment or prevention of malaria. It can also be used to treat various infections in livestock as well. Sulfadoxine and pyrimethamine is indicated for the treatment of Plasmodium falciparum malaria in those patients in whom chloroquine resistance is suspected.

Pharmacology

Sulfadoxine helps inhibit the enzyme dihydropteroate synthetase which is an enzyme necessary in the conversion of PABA to folic acid. As folic acid is vital to the synthesis, repair, and methylation of DNA which is vital to cell growth in Plasmodium falciparum. With this vital nutrient lacking, the parasite has difficulty in reproducing.
Sulfadoxine is a broad-spectrum sulfanilamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic and antimalarial properties. Sulfadoxine competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of parasitic folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

MeSH Pharmacological Classification

Antimalarials

Mechanism of Action

Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

2447-57-6

Wikipedia

Sulfadoxine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Last modified: 08-15-2023
1: Nzila A, Okombo J, Molloy AM. Impact of folate supplementation on the efficacy of sulfadoxine/pyrimethamine in preventing malaria in pregnancy: the potential of 5-methyl-tetrahydrofolate. J Antimicrob Chemother. 2014 Feb;69(2):323-30. doi: 10.1093/jac/dkt394. Epub 2013 Oct 14. Review. PubMed PMID: 24126794.
2: Kayentao K, Garner P, van Eijk AM, Naidoo I, Roper C, Mulokozi A, MacArthur JR, Luntamo M, Ashorn P, Doumbo OK, ter Kuile FO. Intermittent preventive therapy for malaria during pregnancy using 2 vs 3 or more doses of sulfadoxine-pyrimethamine and risk of low birth weight in Africa: systematic review and meta-analysis. JAMA. 2013 Feb 13;309(6):594-604. doi: 10.1001/jama.2012.216231. Review. PubMed PMID: 23403684; PubMed Central PMCID: PMC4669677.
3: Abdul-Ghani R, Farag HF, Allam AF. Sulfadoxine-pyrimethamine resistance in Plasmodium falciparum: a zoomed image at the molecular level within a geographic context. Acta Trop. 2013 Feb;125(2):163-90. doi: 10.1016/j.actatropica.2012.10.013. Epub 2012 Nov 3. Review. PubMed PMID: 23131424.
4: Aponte JJ, Schellenberg D, Egan A, Breckenridge A, Carneiro I, Critchley J, Danquah I, Dodoo A, Kobbe R, Lell B, May J, Premji Z, Sanz S, Sevene E, Soulaymani-Becheikh R, Winstanley P, Adjei S, Anemana S, Chandramohan D, Issifou S, Mockenhaupt F, Owusu-Agyei S, Greenwood B, Grobusch MP, Kremsner PG, Macete E, Mshinda H, Newman RD, Slutsker L, Tanner M, Alonso P, Menendez C. Efficacy and safety of intermittent preventive treatment with sulfadoxine-pyrimethamine for malaria in African infants: a pooled analysis of six randomised, placebo-controlled trials. Lancet. 2009 Oct 31;374(9700):1533-42. doi: 10.1016/S0140-6736(09)61258-7. Epub 2009 Sep 16. Review. PubMed PMID: 19765816.
5: ter Kuile FO, van Eijk AM, Filler SJ. Effect of sulfadoxine-pyrimethamine resistance on the efficacy of intermittent preventive therapy for malaria control during pregnancy: a systematic review. JAMA. 2007 Jun 20;297(23):2603-16. Review. PubMed PMID: 17579229.
6: Peters PJ, Thigpen MC, Parise ME, Newman RD. Safety and toxicity of sulfadoxine/pyrimethamine: implications for malaria prevention in pregnancy using intermittent preventive treatment. Drug Saf. 2007;30(6):481-501. Review. PubMed PMID: 17536875.
7: Hwang J, Bitarakwate E, Pai M, Reingold A, Rosenthal PJ, Dorsey G. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for uncomplicated malaria: a systematic review. Trop Med Int Health. 2006 Jun;11(6):789-99. Review. PubMed PMID: 16771999.
8: Bukirwa H, Critchley J. Sulfadoxine-pyrimethamine plus artesunate versus sulfadoxine-pyrimethamine plus amodiaquine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2006 Jan 25;(1):CD004966. Review. PubMed PMID: 16437507.
9: McIntosh HM, Jones KL. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2005 Oct 19;(4):CD000386. Review. PubMed PMID: 16235276.
10: Sibley CH, Hyde JE, Sims PF, Plowe CV, Kublin JG, Mberu EK, Cowman AF, Winstanley PA, Watkins WM, Nzila AM. Pyrimethamine-sulfadoxine resistance in Plasmodium falciparum: what next? Trends Parasitol. 2001 Dec;17(12):582-8. Review. PubMed PMID: 11756042.
11: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2001;(4):CD000386. Review. Update in: Cochrane Database Syst Rev. 2005;(4):CD000386. PubMed PMID: 11687077.
12: McIntosh HM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine for treating uncomplicated malaria. Cochrane Database Syst Rev. 2000;(2):CD000386. Review. Update in: Cochrane Database Syst Rev. 2001;(4):CD000386. PubMed PMID: 10796538.
13: McIntosh HM, Greenwood BM. Chloroquine or amodiaquine combined with sulfadoxine-pyrimethamine as a treatment for uncomplicated malaria--a systematic review. Ann Trop Med Parasitol. 1998 Apr;92(3):265-70. Review. PubMed PMID: 9713541.
14: Dorangeon PH, Marx-Chemla C, Quereux C, Fay R, Leroux B, Choisy H, Pinon JM, Wahl P. [The risks of pyrimethamine-sulfadoxine combination in the prenatal treatment of toxoplasmosis]. J Gynecol Obstet Biol Reprod (Paris). 1992;21(5):549-56. Review. French. PubMed PMID: 1401771.
15: Pearson RD, Hewlett EL. Use of pyrimethamine-sulfadoxine (Fansidar) in prophylaxis against chloroquine-resistant Plasmodium falciparum and Pneumocystis carinii. Ann Intern Med. 1987 May;106(5):714-8. Review. PubMed PMID: 3551713.

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